molecular formula C5H9N5O B1176109 5,6-Diamino-4-(methylamino)pyrimidin-2(1H)-one

5,6-Diamino-4-(methylamino)pyrimidin-2(1H)-one

Cat. No.: B1176109
M. Wt: 155.161
InChI Key: FPPWQJXBMJWEOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Diamino-6-methylamino-1H-pyrimidin-2-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes, including the synthesis of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-4-(methylamino)pyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of (4-dimethylaminobenzylidene)malononitrile with urea in the presence of potassium carbonate in methanol. The reaction mixture is refluxed for 24 hours, followed by filtration and recrystallization from water-DMF to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Diamino-6-methylamino-1H-pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

4,5-Diamino-6-methylamino-1H-pyrimidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Diamino-4-(methylamino)pyrimidin-2(1H)-one involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular processes, such as cell cycle progression and apoptosis . The compound’s ability to interact with nucleic acids also contributes to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Diamino-6-methylamino-1H-pyrimidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H9N5O

Molecular Weight

155.161

IUPAC Name

5,6-diamino-4-(methylamino)-1H-pyrimidin-2-one

InChI

InChI=1S/C5H9N5O/c1-8-4-2(6)3(7)9-5(11)10-4/h6H2,1H3,(H4,7,8,9,10,11)

InChI Key

FPPWQJXBMJWEOE-UHFFFAOYSA-N

SMILES

CNC1=NC(=O)NC(=C1N)N

Origin of Product

United States

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